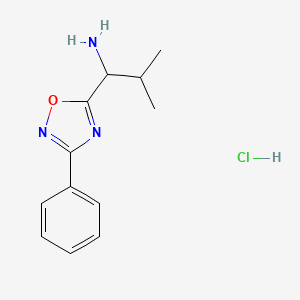![molecular formula C10H20N2 B1372071 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane CAS No. 1208776-86-6](/img/structure/B1372071.png)
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane
描述
9-(Propan-2-yl)-3,9-diazabicyclo[421]nonane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methoxycarbonyl-2,5-dimethoxypyrrolidine with 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of a Lewis acid . This reaction forms the bicyclic structure in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, along with the development of efficient purification techniques.
化学反应分析
Types of Reactions
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the bicyclic compound, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
科学研究应用
Chemistry
In chemistry, 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the design of biologically active molecules. Its bicyclic structure can be used to create molecules with specific biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance.
作用机制
The mechanism of action of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic framework can form coordination complexes with metal ions, which can catalyze various chemical reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
9-Borabicyclo[3.3.1]nonane: This compound is used as a hydroboration reagent in organic chemistry.
9-Azabicyclo[4.2.1]nonane: This compound is used in the synthesis of biologically active molecules.
Uniqueness
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure with two nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form coordination complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
属性
IUPAC Name |
9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)12-9-3-4-10(12)7-11-6-5-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMKPCDXITDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
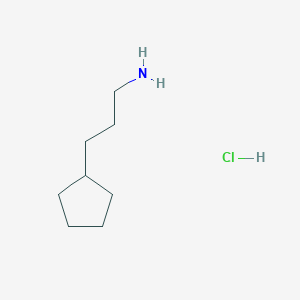
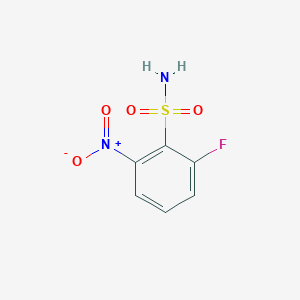
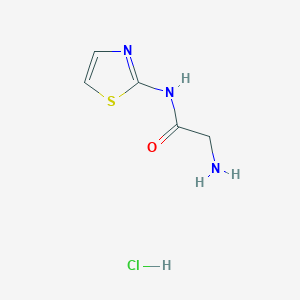
![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)
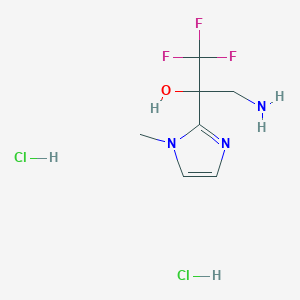
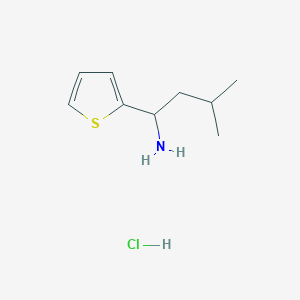

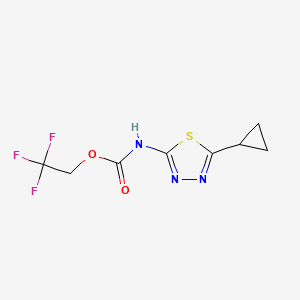

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
